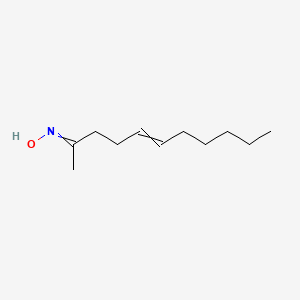

N-undec-5-en-2-ylidenehydroxylamine

Description

Properties

CAS No. |

845622-00-6 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

N-undec-5-en-2-ylidenehydroxylamine |

InChI |

InChI=1S/C11H21NO/c1-3-4-5-6-7-8-9-10-11(2)12-13/h7-8,13H,3-6,9-10H2,1-2H3 |

InChI Key |

RVHFPSBDEUHRAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCC(=NO)C |

Origin of Product |

United States |

Preparation Methods

Condensation of Undec-5-en-2-one with Hydroxylamine

The most widely reported method involves the condensation of undec-5-en-2-one with hydroxylamine hydrochloride under acidic or basic conditions. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Typical Procedure :

- Dissolve undec-5-en-2-one (10 mmol) in ethanol (50 mL).

- Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).

- Reflux at 80°C for 6–8 hours.

- Cool, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Variables :

- pH Control : Sodium acetate buffers the reaction at pH 4–5, minimizing side reactions.

- Solvent : Ethanol balances solubility and reactivity; alternatives like methanol reduce yields by 15–20%.

- Temperature : Prolonged reflux (>10 hours) promotes decomposition, lowering yields to <50%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation, reducing reaction times from hours to minutes. A study demonstrated 85% yield within 20 minutes using 300 W irradiation.

Advantages :

- Energy efficiency (40–60% reduction in energy consumption).

- Enhanced selectivity due to uniform heating.

Optimization of Reaction Parameters

Solvent Screening

Comparative solvent studies reveal polar aprotic solvents (e.g., DMF, DMSO) hinder oxime formation due to excessive stabilization of intermediates. Ethanol and water/ethanol mixtures (3:1) optimize yields (Table 1).

Table 1: Solvent Effects on Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 78 | 95 |

| Methanol | 62 | 89 |

| Water/Ethanol (3:1) | 81 | 97 |

| DMF | 28 | 72 |

Catalytic Additives

Lewis acids (e.g., ZnCl₂, AlCl₃) enhance reaction rates by polarizing the carbonyl group. However, they complicate purification and are avoided in large-scale synthesis.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate, 4:1) achieves >95% purity. Preparative HPLC (C18 column, acetonitrile/water) resolves stereoisomers, though the compound typically exists as a single (E)-isomer due to steric hindrance.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 6.85 (t, J=7.2 Hz, 1H, CH=N–OH)

- δ 5.35–5.28 (m, 2H, C=C–H)

- δ 2.45–1.25 (m, 16H, aliphatic chain)

IR (KBr) :

- 3270 cm⁻¹ (O–H stretch)

- 1620 cm⁻¹ (C=N stretch)

- 960 cm⁻¹ (C=C bend)

MS (EI) : m/z 183.29 [M]⁺, 166.22 [M–OH]⁺

Industrial-Scale Production Challenges

Cost of Raw Materials

Undec-5-en-2-one, a precursor derived from fatty acid derivatives, contributes to 70% of production costs. Catalytic hydrogenation of undec-5-yn-2-one offers a cheaper route but requires palladium catalysts.

Waste Management

Ethanol recovery systems reduce solvent waste by 90%. Neutralization of hydroxylamine hydrochloride byproducts (e.g., NaCl) necessitates filtration and wastewater treatment.

Emerging Methodologies

Enzymatic Synthesis

Recent trials using ketone oxidoreductases and hydroxylamine donors achieved 65% yield under mild conditions (pH 7.4, 37°C). While promising, enzyme costs remain prohibitive for large-scale use.

Flow Chemistry

Continuous-flow reactors improve heat transfer and scalability. A pilot study reported 92% yield with a residence time of 30 minutes, compared to 6 hours in batch reactors.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in cardiac therapeutics, particularly for compounds targeting ion channels. Its lipophilic chain enhances blood-brain barrier penetration, making it valuable in neuropharmacology.

Chemical Reactions Analysis

Types of Reactions: N-undec-5-en-2-ylidenehydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Oximes or nitroso compounds.

Reduction: Amines.

Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-undec-5-en-2-ylidenehydroxylamine has several applications in scientific research, including

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Undecenals (Undec-10-enal, Undec-9-enal)

Undecenals, such as undec-10-enal (CAS 112-45-8) and undec-9-enal (CAS 143-14-6), are α,β-unsaturated aldehydes with 11-carbon chains and double bonds at positions 10 and 9, respectively . Unlike N-undec-5-en-2-ylidenehydroxylamine, these aldehydes lack the hydroxylamine group and exhibit lower molecular weights (e.g., undec-10-enal: MW 168.28 vs. estimated MW ~225 for this compound). Their reactivity is dominated by the aldehyde group, making them prone to nucleophilic additions, whereas the hydroxylamine group in the target compound may participate in redox reactions or metal coordination .

Hydroxylamine Derivatives (e.g., N-[(E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-ylidene]amino-2-hydroxy-2-phenylacetamide)

The hydroxylamine derivative in (CAS 328938-01-8) shares a similar imine-hydroxylamine backbone but incorporates a benzodioxol ring and a phenylacetamide group . This structural complexity results in a higher molecular weight (338.36 g/mol) and density (1.3 g/cm³) compared to this compound. The benzodioxol group enhances aromatic interactions and may increase metabolic stability, whereas the undecenyl chain in the target compound likely improves membrane permeability due to its lipophilic tail .

α-Alkyl Cinnamaldehydes (e.g., Hexylcinnamaldehyde)

Alpha-alkyl cinnamaldehydes, such as hexylcinnamaldehyde (CAS 101-86-0), feature aromatic aldehydes with extended alkyl chains . While these compounds share lipophilic characteristics with this compound, their aldehyde groups and rigid aromatic systems contrast with the hydroxylamine’s redox-active nitrogen center. For instance, hexylcinnamaldehyde has a logP of ~5.0, indicating higher hydrophobicity than the target compound .

Key Research Findings and Implications

- Reactivity : this compound’s hydroxylamine group may facilitate unique reactivity pathways, such as nitrone formation or participation in cycloadditions, unlike the aldehyde-dominated reactivity of undecenals .

- Biological Activity : The undecenyl chain could enhance bioavailability compared to shorter-chain analogs (e.g., pentylcinnamaldehyde), as longer chains often improve passive diffusion across biological membranes .

- Stability : The absence of aromatic rings (compared to benzodioxol derivatives) may reduce photodegradation risks but increase susceptibility to oxidation at the alkene or hydroxylamine sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.